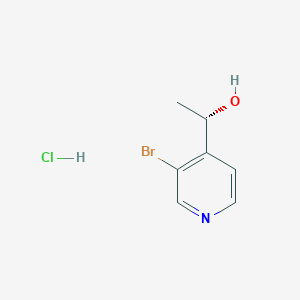
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C10H14F2O3 . It is a specialized compound that is not widely discussed in the literature, and specific details about its use and properties may be limited .
Molecular Structure Analysis
The molecular structure of this compound consists of a cycloheptane ring with two fluorine atoms attached at the 4th carbon atom. The 5th carbon atom is part of a carbonyl group (C=O), and the 1st carbon atom is part of a carboxylate ester group (CO2R), where R represents the ethyl group (C2H5) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Such properties could include melting point, boiling point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación
Catalytic Applications
Ethyl 2-oxocyclohexanecarboxylate has been demonstrated as an efficient and versatile ligand in copper-catalyzed coupling reactions. These reactions successfully synthesize various N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, highlighting its utility in organic synthesis (Lv & Bao, 2007).
Synthesis of Biological Attractants
The compound, Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, closely related to Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate, has been used in the stereoselective synthesis of a potent attractant for the Mediterranean fruit fly. This synthesis is a valuable example of applying such compounds in biological and ecological studies (Raw & Jang, 2000).
Chemical Synthesis and Structural Studies
In chemical synthesis, the creation of novel compounds like ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate demonstrates the compound's potential in constructing complex chemical structures. This work also involves studying thermal rearrangements, which are crucial in understanding chemical reaction dynamics (Bradbury, Gilchrist, & Rees, 1982).
Ethylene Research in Plant Biology
In plant biology, understanding ethylene biosynthesis is critical. Protocols for analyzing ethylene biosynthesis components, including the ethylene precursor 1-aminocyclopropane-1-carboxylic acid, are essential in plant physiological studies. These methods contribute to a broader understanding of plant growth and stress responses (Bulens et al., 2011).
Medicinal Chemistry and Pharmacology
In the field of medicinal chemistry, compounds like ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and screened for their antimicrobial and antioxidant activities. Such research is instrumental in the development of new therapeutic agents (Raghavendra et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYDJREABSKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)



![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)
